Cas no 2003577-60-2 (Carbamic acid, N-methyl-N-[2-(5-methyl-2-thienyl)-2-oxoethyl]-, 1,1-dimethylethyl ester)

Carbamic acid, N-methyl-N-[2-(5-methyl-2-thienyl)-2-oxoethyl]-, 1,1-dimethylethyl ester, is a specialized organic compound featuring a carbamate ester structure with a thienyl ketone substituent. Its tert-butyl ester group enhances stability, making it suitable for controlled reactions in synthetic chemistry. The presence of the methyl-thienyl moiety contributes to its utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The compound's well-defined reactivity profile allows for selective functionalization, offering versatility in multi-step synthetic routes. Its structural features facilitate applications in heterocyclic chemistry, where precise molecular modifications are required. Proper handling under inert conditions is recommended to preserve its integrity.
Carbamic acid, N-methyl-N-[2-(5-methyl-2-thienyl)-2-oxoethyl]-, 1,1-dimethylethyl ester structure
2003577-60-2 structure
Product Name:Carbamic acid, N-methyl-N-[2-(5-methyl-2-thienyl)-2-oxoethyl]-, 1,1-dimethylethyl ester
CAS No:2003577-60-2
MF:C13H19NO3S
MW:269.359862565994
CID:5293586
Update Time:2025-05-25

Carbamic acid, N-methyl-N-[2-(5-methyl-2-thienyl)-2-oxoethyl]-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-methyl-N-[2-(5-methyl-2-thienyl)-2-oxoethyl]-, 1,1-dimethylethyl ester
    • Inchi: 1S/C13H19NO3S/c1-9-6-7-11(18-9)10(15)8-14(5)12(16)17-13(2,3)4/h6-7H,8H2,1-5H3
    • InChI Key: OFTNFOIZRWQJIZ-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)N(C)CC(C1SC(C)=CC=1)=O

Carbamic acid, N-methyl-N-[2-(5-methyl-2-thienyl)-2-oxoethyl]-, 1,1-dimethylethyl ester Pricemore >>

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Additional information on Carbamic acid, N-methyl-N-[2-(5-methyl-2-thienyl)-2-oxoethyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-methyl-N-[2-(5-methyl-2-thienyl)-2-oxoethyl]-, 1,1-dimethylethyl ester (CAS No. 2003577-60-2): A Comprehensive Overview

Carbamic acid, N-methyl-N-[2-(5-methyl-2-thienyl)-2-oxoethyl]-, 1,1-dimethylethyl ester, identified by its CAS number 2003577-60-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to a class of molecules known for their diverse biological activities and potential applications in drug development. The intricate structure of this compound, featuring a combination of heterocyclic and functional groups, makes it a subject of interest for synthetic chemists and medicinal researchers.

The molecular formula of Carbamic acid, N-methyl-N-[2-(5-methyl-2-thienyl)-2-oxoethyl]-, 1,1-dimethylethyl ester highlights its complex composition. The presence of a thiophene ring, which is a common motif in bioactive molecules, suggests potential interactions with biological targets. Additionally, the ester functionality and the tert-butyl group contribute to the compound's stability and reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, there has been growing interest in exploring the pharmacological properties of compounds with thiophene derivatives. Thiophene-based molecules have been widely studied for their antimicrobial, anti-inflammatory, and anticancer activities. The specific arrangement of atoms in Carbamic acid, N-methyl-N-[2-(5-methyl-2-thienyl)-2-oxoethyl]-, 1,1-dimethylethyl ester may contribute to its unique biological profile, making it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential role in drug discovery. The structural features of Carbamic acid, N-methyl-N-[2-(5-methyl-2-thienyl)-2-oxoethyl]-, 1,1-dimethylethyl ester allow it to interact with various biological targets through multiple mechanisms. For instance, the thiophene ring can engage in π-stacking interactions with proteins, while the ester group can participate in hydrogen bonding or undergo metabolic transformations that reveal new pharmacological effects.

Recent studies have begun to unravel the biological significance of this compound. Researchers have observed that derivatives of thiophene-containing compounds often exhibit significant therapeutic potential. The presence of a methyl group on the thiophene ring in Carbamic acid, N-methyl-N-[2-(5-methyl-2-thienyl)-2-oxoethyl]-, 1,1-dimethylethyl ester may enhance its binding affinity to certain enzymes or receptors. This modification can fine-tune the compound's pharmacokinetic properties and improve its overall efficacy.

The synthesis of Carbamic acid, N-methyl-N-[2-(5-methyl-2-thienyl)-2-oxoethyl]-, 1,1-dimethylethyl ester presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it possible to construct such molecules with high precision. The use of transition metal-catalyzed reactions and asymmetric synthesis techniques has enabled researchers to access enantiomerically pure forms of this compound, which is crucial for evaluating its stereochemical specificity in biological assays.

The potential applications of Carbamic acid, N-methyl-N-[2-(5-methyl-2-thienyl)-2-oxoethyl]-, 1,1-dimethylethyl ester extend beyond traditional pharmaceuticals. Its structural motifs are also relevant in materials science and agrochemicals. For example, the thiophene ring can be incorporated into organic semiconductors or polymer materials due to its electron-deficient nature and ability to form stable conjugated systems.

In conclusion, Carbamic acid, N-methyl-N-[2-(5-methyl-2-thienyl)-2-oxoethyl]-, 1,1-dimethylethyl ester (CAS No. 2003577-60-2) represents a fascinating compound with diverse potential applications. Its unique structural features make it an attractive candidate for further exploration in drug discovery and material science. As research continues to uncover new insights into the biological activities of thiophene-based molecules,this compound is poised to play a significant role in future therapeutic developments.

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